Domainex's services encompass a wide range of drug discovery processes, including synthetic chemistry, biophysical characterization, and medicinal chemistry. They utilize cutting-edge technologies such as microscale thermophoresis and combinatorial domain hunting to streamline the drug discovery process. Their partnerships with other companies, such as SpiroChem, further enrich their fragment library and enhance their research capabilities .
Domainex can be classified within the pharmaceutical and biotechnology sectors, specifically focusing on drug discovery and development. Their work primarily involves fragment-based lead discovery, which is a method that leverages small molecular fragments to identify potential drug candidates that can be optimized into more complex molecules.
Domainex employs several advanced methods for chemical synthesis. Their approach includes:
The synthesis processes at Domainex are supported by in-house facilities equipped with state-of-the-art technology. This includes automated systems for high-throughput screening and sophisticated analytical instruments that enable detailed characterization of chemical entities. The use of these technologies facilitates the rapid identification of lead compounds from large libraries of synthesized molecules.
Data regarding specific molecular structures are often proprietary, but Domainex emphasizes the importance of structural complexity in their fragments. This complexity aids in enhancing the binding affinity and specificity of potential drug candidates against biological targets.
Domainex utilizes a variety of chemical reactions to synthesize fragments and lead compounds. These reactions may include:
The technical details surrounding these reactions involve optimizing conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. Domainex's chemists employ rigorous protocols to ensure reproducibility and scalability in their synthesis processes.
The mechanism of action for compounds developed by Domainex typically involves interaction with specific biological targets, such as proteins or enzymes. Fragment-based drug discovery allows for the identification of small molecules that can bind effectively to these targets.
Data on specific mechanisms often arise from biophysical studies conducted at Domainex, where techniques like microscale thermophoresis are used to measure binding affinities and elucidate modes of action. This information is crucial for guiding further optimization efforts in medicinal chemistry.
The physical properties of compounds synthesized by Domainex include:
Chemical properties such as reactivity, polarity, and functional group characteristics are carefully analyzed during the synthesis process. Domainex employs various computational tools alongside experimental data to predict how these properties will affect biological activity .
Domainex's contributions to scientific research are significant in several areas:
Domainex prioritizes molecular efficiency over mere binding potency during hit identification. The company’s philosophy centers on selecting compounds with balanced developability characteristics—including favorable solubility, ligand efficiency (LE), ligand lipophilicity efficiency (LLE), and synthetic tractability. This strategy minimizes downstream optimization challenges and reduces attrition rates in later stages [1] [8].
The FragmentBuilder™ platform exemplifies this approach, utilizing a proprietary library of >1,000 fragments curated using stringent multi-parameter filters:
Fragment selection employs computational comparison against bioactive fragments in the ChEMBL database to maximize coverage of chemical space while excluding problematic motifs. This yields fragments with "three-dimensional character" and minimized risk of off-target effects [7]. For virtual screening via the LeadBuilder™ platform, Domainex applies predictive algorithms to rank compounds by:
Table: Domainex Hit Selection Criteria Across Identification Methods
| Parameter | Fragment-Based Screening | Virtual Screening | High-Throughput Screening |
|---|---|---|---|
| Molecular Weight | ≤300 Da | ≤500 Da | ≤500 Da |
| Ligand Efficiency (LE) | ≥0.3 kcal/mol/atom | ≥0.3 kcal/mol/atom | ≥0.25 kcal/mol/atom |
| Lipophilicity (LogP) | ≤3 | ≤4 | ≤5 |
| Solubility | ≥1mM | ≥100μM | ≥50μM |
| Synthetic Tractability | Not assessed | High priority | Medium priority |
| Primary Screening Technology | MST/GCI | In silico | HTS |
Domainex constructs customized screening cascades that generate orthogonal datasets for confident hit validation. Each cascade integrates progressively complex assays to eliminate false positives and establish mechanism of action (MOA) early:
Primary Screening Tier
Confirmation/Characterization Tier
Mechanism of Action Tier
The cascades incorporate contextual biological relevance through:
Table: Domainex Tiered Screening Cascade for Hit Validation
| Tier | Assay Types | Key Parameters Measured | Decision Gate Criteria |
|---|---|---|---|
| Primary Screening | Biochemical/biophysical (MST, GCI, HTRF) | Binding affinity, signal-to-noise, Z’ factor | ≥30% inhibition at screening concentration |
| Hit Confirmation | Dose-response (biochemical/cell-based) | IC50/EC50, Hill slope, efficacy | IC50 ≤ 10μM (biochemical), ≤30μM (cellular) |
| Selectivity Profiling | Counter-screens against related targets | Selectivity index (SI) | SI ≥ 10-fold vs closest homolog |
| Mechanism Characterization | Enzymology, SPR, crystallography | Inhibition modality, kinact/Ki, binding pose | Defined MOA aligned with target biology |
Domainex accelerates hit-to-lead progression through integrated DMTA cycles that collapse traditional timelines. The company’s Dotmatics® informatics platform creates a closed-loop system connecting:
Key automation technologies enabling <4-week DMTA cycles include:
Fragment optimization exemplifies this efficiency. Confirmed fragment hits undergo:
This integrated framework reduces the target-to-candidate timeline by approximately 30% versus industry averages by eliminating workflow discontinuities. The co-location of biology, chemistry, and informatics teams enables real-time data discussion and iterative refinement of compound design strategies [5] [6].
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6